molecular formula C14H17N5O2 B2379743 N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2309733-17-1

N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2379743
CAS No.: 2309733-17-1
M. Wt: 287.323
InChI Key: CGJOHPRVYCMPDP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an azetidine ring and a triazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the azetidine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is unique due to its azetidine ring, which is less common compared to pyrrolidine and piperidine rings. This structural difference may result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-21-13-5-3-2-4-12(13)17-14(20)18-6-11(7-18)8-19-10-15-9-16-19/h2-5,9-11H,6-8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJOHPRVYCMPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC(C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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